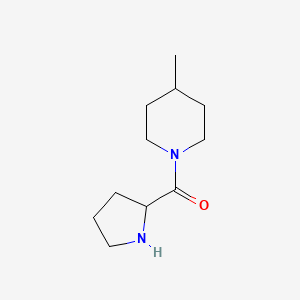
(4-甲基哌啶-1-基)-吡咯烷-2-基甲酮
描述
(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone is a synthetic organic compound that features a piperidine ring and a pyrrolidine ring connected through a methanone group
科学研究应用
(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone typically involves the reaction of 4-methylpiperidine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out under anhydrous conditions using a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon or other transition metal catalysts can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methanone group to a methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
作用机制
The mechanism of action of (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The methanone group plays a crucial role in binding interactions, while the piperidine and pyrrolidine rings contribute to the overall molecular stability and specificity.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals share structural similarities with (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and its derivatives are structurally related.
Uniqueness
(4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRMEXWJWUDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















